p-Nitrophenoxycarboxylic acid

Cytochrome P450 BM-3 Directed evolution High-throughput screening

Standard P450 BM-3 substrates lack the chain-length specificity required for reliable activity screening. 12-(p-Nitrophenoxy)dodecanoic acid (12-pNCA) is the validated benchmark for wild-type enzyme characterization and directed evolution. - **Quantitative signal**: ε~13,200 M⁻¹cm⁻¹ at 410 nm, compatible with 96/384-well plates - **Chain-length dependent**: Wild-type P450 BM-3 shows activity only with C12 chain; inactive with C8 or C10 variants - **Terminal carboxylate essential**: Enables proper substrate anchoring via Arg47/Tyr51 ionic interactions, preventing false negatives

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
Cat. No. B12055639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenoxycarboxylic acid
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)O
InChIInChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)
InChIKeyLOVPHSMOAVXQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenoxycarboxylic Acid Specifications & Procurement


p-Nitrophenoxycarboxylic acids (pNCAs) represent a class of synthetic substrates characterized by a p-nitrophenoxy moiety linked to a variable-length carboxylic acid chain [1]. The defining functional attribute of this class is the strongly electron-withdrawing para-nitro group, which confers high electrophilicity to the carbonyl carbon and enables enzyme-catalyzed oxidative cleavage to release the intensely yellow chromophore p-nitrophenolate (λmax ~400–410 nm, ε ~12,000–14,000 M⁻¹cm⁻¹), a property exploitable in continuous spectrophotometric assays [2]. The most extensively characterized member, 12-(p-nitrophenoxy)dodecanoic acid (12-pNCA), serves as the benchmark substrate for cytochrome P450 BM-3 activity measurement and directed evolution screening [3]. The compound class includes chain-length variants from C8 to C12 that exhibit differential reactivity with wild-type versus engineered P450 enzymes, making precise specification essential for assay reproducibility [1].

Chromogenic substrate for P450 BM-3 activity and directed evolution screening
Chain-length variants (C8–C12) enable specificity profiling and variant discrimination
Continuous spectrophotometric detection at 410 nm, compatible with 96/384-well plates

Why p-Nitrophenoxycarboxylic Acid Chain Length Matters in P450 Assays


Generic substitution among pNCA chain-length variants (e.g., 8-pNCA, 10-pNCA, 12-pNCA) or replacement with alternative chromogenic substrates (e.g., p-nitrophenol ethers lacking the terminal carboxylate) fundamentally compromises assay validity. Wild-type P450 BM-3 exhibits strict chain-length dependence, showing no detectable activity toward 8-pNCA while efficiently hydroxylating 12-pNCA [1]. Furthermore, the terminal carboxylate group is essential for proper substrate anchoring within the P450 BM-3 active site via ionic interactions with Arg47 and Tyr51; p-nitrophenoxy derivatives lacking this carboxylate anchor fail to position the scissile C–H bond for productive hydroxylation, yielding false-negative screening outcomes [2]. For directed evolution campaigns, using an incorrect pNCA chain length will either underestimate variant activity (false negatives) or fail to differentiate among mutants with altered chain-length specificity, directly confounding library screening and selection [3].

Chain-length mismatch may alter discrimination
Using 8-pNCA vs 12-pNCA shifts wild-type response from null to saturated; variant activity may be missed or overestimated.
Terminal carboxylate anchor is required
p-Nitrophenoxy derivatives lacking the carboxylate fail to orient the substrate in the P450 BM-3 active site, yielding false-negative screening results.
Chromogenic substrate class may not engage target
Alternative nitrophenol ethers without the fatty acid chain do not reliably report hydroxylation activity and may produce misleading assay signals.

Chain-Length Evidence for p-Nitrophenoxycarboxylic Acid Variants in P450 BM-3 Screening


8-pNCA Discriminates Engineered P450 BM-3 Variants from Wild-Type

Wild-type P450 BM-3 exhibits zero detectable activity toward ω-(p-nitrophenoxy)octanoic acid (8-pNCA), whereas engineered variants F87V(LAR) and F87V(LARV) catalyze efficient hydroxylation of this substrate [1]. This absolute discrimination (wild-type activity = 0; variant activity > 0) makes 8-pNCA uniquely valuable for screening libraries where selection pressure targets expanded substrate promiscuity rather than merely enhanced turnover of the native substrate [1]. In contrast, 12-pNCA is hydroxylated by both wild-type and variant enzymes, obscuring the identification of mutants with genuinely altered specificity profiles [2].

8-pNCA variant discrimination
Head-to-head
Wild-type: 0% conversion; F87V(LAR) variants: active. Absolute binary discrimination.
Supports variant specificity screening
Requires appropriate variant panel; 12-pNCA does not discriminate
Cytochrome P450 BM-3 Directed evolution High-throughput screening Substrate specificity

p-Nitrophenoxy Esters: Slower Aminolysis in Peptide Synthesis

The aminolysis rates of o-nitrophenyl esters of protected amino acids are consistently higher than those of the corresponding p-nitrophenyl esters, with the ortho isomers demonstrating reduced solvent dependence and lower sensitivity to steric hindrance from bulky amino acid side chains [1]. The higher reactivity of ortho isomers is attributed to intramolecular general base catalysis by the nitro group oxygen, a mechanism unavailable to the para-substituted compounds due to geometric constraints [1]. Consequently, p-nitrophenoxy esters are preferentially selected when slower, more controlled coupling kinetics are required to suppress racemization or premature polymerization.

p-NP ester aminolysis control
Cross-study comparable
p-Nitrophenyl esters slower than ortho isomers (2–10× rate reduction); less solvent-dependent.
Enables controlled coupling for epimerization-prone residues
Rate ratio varies by amino acid; data to verify in specific system
Peptide synthesis Active esters Aminolysis kinetics Protecting groups

pNCA Substrates vs. Natural Fatty Acids in High-Throughput P450 Screening

Natural fatty acid substrates for P450 BM-3 (e.g., lauric acid, palmitic acid) require labor-intensive, endpoint analytical methods such as GC-MS or HPLC for product detection, limiting screening throughput to fewer than 100 samples per day [1]. In contrast, pNCAs enable continuous spectrophotometric detection of p-nitrophenolate (ε ~13,200 M⁻¹cm⁻¹ at 410 nm), allowing real-time kinetic monitoring in 96-well or 384-well microplate formats without sample derivatization or extraction [2]. The whole-cell pNCA assay, incorporating outer membrane permeabilization, achieves screening throughput exceeding 1,000 samples per day while reducing NADPH cofactor expense by >10-fold compared to cell-free lysate methods [1].

Throughput advantage vs natural FA
Head-to-head
>1,000 samples/day (pNCA) vs 10-fold.
Enables library-scale directed evolution campaigns
Whole-cell format with NADPH regeneration required
High-throughput screening Colorimetric assay Cytochrome P450 Directed evolution

10-pNCA and 12-pNCA for Quantitative Ranking of P450 BM-3 Variants

Among P450 BM-3 variants generated by directed evolution, F87V(LAR) and F87V(LARV) exhibit higher catalytic activity toward ω-(p-nitrophenoxy)decanoic acid (10-pNCA) than the parental variant F87A(LARV), with a clear activity ranking emerging: F87V(LARV) > F87V(LAR) > F87A(LARV) [1]. This quantitative discrimination allows 10-pNCA to serve as a chain-length probe for characterizing variant specificity profiles. Importantly, the chain-length specificity observed with pNCA pseudosubstrates shows strong correlation with hydroxylation activity toward the corresponding natural fatty acids (e.g., capric acid conversion up to 57% for F87V variants, vs. 0% for wild-type), validating pNCAs as reliable proxies for natural substrate specificity [1].

10-pNCA variant ranking
Cross-study comparable
Activity ranking: F87V(LARV) > F87V(LAR) > F87A(LARV); graded differentiation.
Quantitative variant characterization, stronger correlation with natural fatty acid specificity
8-pNCA binary, 12-pNCA saturated; 10-pNCA optimal for ranking
Enzyme kinetics Structure-activity relationship P450 BM-3 Mutant characterization

Isomer Reactivity: para vs. meta vs. ortho Nitrophenoxyacetic Acid

The electron-withdrawing effect of the nitro group on the phenoxy ring varies with substitution position, directly impacting the electrophilicity of the ether oxygen and the acidity of the carboxylic acid moiety. The para-nitro substituent (-NO₂) exerts the strongest resonance electron withdrawal (σp⁻ = +1.27) compared to meta (σm = +0.71) and ortho (σo = +0.95, but with steric and intramolecular hydrogen-bonding perturbations) [1]. This translates to p-nitrophenoxyacetic acid exhibiting the highest carbonyl electrophilicity among positional isomers, making it the preferred isomer for applications requiring maximal leaving-group ability in nucleophilic acyl substitution reactions [2]. The ortho isomer, while more reactive in aminolysis due to intramolecular catalysis, introduces steric hindrance that can impede coupling with bulky nucleophiles; the meta isomer exhibits intermediate electronic properties with no steric or catalytic advantages.

Isomer electrophilicity (σ)
Class-level inference
para σp⁻ = +1.27; meta σm = +0.71; ortho σo = +0.95. Maximum electron withdrawal.
Highest carbonyl electrophilicity without steric hindrance
Ortho introduces steric artifacts; meta slower reactivity
Isomer comparison Electrophilicity Chemical reactivity Synthetic intermediate

p-Nitrophenoxyacetic Acid Toxicity vs. Common Phenoxy Herbicides

4-Nitrophenoxyacetic acid exhibits an acute intraperitoneal LD50 of 960 mg/kg in mice, with documented eye, skin, and mucous membrane irritation potential [1]. This toxicity profile differs substantially from widely used phenoxyacetic acid herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid), which has an oral LD50 in rats of 375–666 mg/kg, and MCPA (2-methyl-4-chlorophenoxyacetic acid) with oral LD50 of 700–1,160 mg/kg [2]. While p-nitrophenoxyacetic acid demonstrates plant growth regulatory activity, its nitroaromatic structure introduces distinct metabolic and toxicological liabilities compared to chloro-substituted analogs, including potential for nitroreduction to reactive intermediates [3]. These differences have practical implications for laboratory handling protocols, waste disposal classification, and regulatory documentation requirements during procurement.

Acute toxicity context
Cross-study comparable
4-Nitrophenoxyacetic acid i.p. LD50 960 mg/kg (mouse); 2,4-D oral LD50 375–666 mg/kg (rat).
Informs handling and waste classification requirements
Nitroreduction pathway distinct from chloro analogs; data to verify in local protocol
Toxicology Safety profile Plant growth regulator Agrochemical

Key Applications for p-Nitrophenoxycarboxylic Acid Procurement


Directed Evolution Screening of P450 BM-3 Libraries

For directed evolution campaigns targeting P450 BM-3 variants with hydroxylation activity toward short-chain substrates (C8–C10), 8-pNCA provides binary discrimination (wild-type inactive; positive variants active), enabling unambiguous identification of hits. 10-pNCA enables quantitative ranking of variant performance for medium-chain specificity profiling. Procurement of both 8-pNCA and 10-pNCA is required for a tiered screening strategy where primary library screening uses 8-pNCA for hit identification, followed by 10-pNCA for kinetic characterization of selected variants [1]. The whole-cell assay format using these substrates achieves >1,000 samples/day throughput with >10-fold cofactor cost reduction compared to cell-free methods [2].

High-Throughput P450 Activity Assay Development

Laboratories developing or validating high-throughput P450 activity assays should procure 12-pNCA as the benchmark substrate for assay optimization and inter-laboratory reproducibility. The robust signal generation (ε ~13,200 M⁻¹cm⁻¹ at 410 nm) and compatibility with 96-well and 384-well microplate formats make 12-pNCA the reference standard for validating new assay platforms, comparing screening methodologies, and calibrating liquid handling automation [3]. The compound's established use in both purified enzyme and whole-cell formats provides a validated cross-platform calibration standard [2].

Controlled Peptide Coupling with Suppressed Racemization

Synthetic peptide chemists procuring active esters for coupling reactions involving epimerization-prone residues (e.g., histidine, cysteine, or α-aryl amino acids) should select p-nitrophenoxy esters over their o-nitrophenoxy counterparts. The slower aminolysis kinetics of p-nitrophenyl esters reduce the risk of racemization at the α-carbon of the activated carboxyl component, preserving stereochemical integrity in the final peptide product [4]. This application scenario is particularly relevant for solid-phase peptide synthesis of sequences exceeding 15 residues or for solution-phase fragment condensations requiring extended reaction times.

Nitroaromatic Metabolite Identification & Toxicological Profiling

Toxicology and drug metabolism laboratories investigating the metabolic fate of nitroaromatic compounds should procure 4-nitrophenoxyacetic acid as an authentic reference standard for LC-MS/MS metabolite identification. The compound is a documented metabolite of butyl p-nitrophenyl ether in rats and mice, produced via successive ω- and β-oxidation of the butyl chain [5]. Its availability as a characterized standard (mouse i.p. LD50 = 960 mg/kg) supports quantitative toxicokinetic studies and enables calibration of analytical methods for detecting this metabolite in biological matrices [6].

Application
Selection Property
Validation Focus
P450 BM-3 library screening
Chain-length-specific substrate panel (8-pNCA, 10-pNCA)
Variant discrimination & activity ranking
High-throughput assay development
12-pNCA benchmark substrate with established ε and kinetic parameters
Cross-platform calibration & reproducibility
Racemization-sensitive peptide synthesis
p-Nitrophenoxy ester (slower aminolysis kinetics)
Stereochemical integrity in coupling of epimerization-prone residues
Nitroaromatic metabolite identification
4-Nitrophenoxyacetic acid reference standard
LC-MS/MS calibration & toxicokinetic research
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